6,8-Difluorochroman-4-amine
Overview
Description
6,8-Difluorochroman-4-amine is a chemical compound with the molecular formula C9H9F2NO . It has a molecular weight of 185.17 . It is used in diverse scientific studies due to its versatile nature.
Synthesis Analysis
The synthesis of amines like 6,8-Difluorochroman-4-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for 6,8-Difluorochroman-4-amine is 1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
6,8-Difluorochroman-4-amine is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Fluorescence Applications
- Summary of Application : “6,8-Difluorochroman-4-amine” is a derivative of the 6,8-difluoro-7-hydroxycoumarin fluorophore . These types of compounds are used as ultraviolet light-excitable fluorophores for labeling proteins and nucleic acids . They exhibit bright blue fluorescence emission near 460 nm .
- Methods of Application : These fluorophores are used in multicolor fluorescence applications, including immunofluorescence, nucleic acid and protein microarrays, in situ hybridization, and neuronal tracing . The specific methods of application or experimental procedures would depend on the particular experiment being conducted.
- Results or Outcomes : The use of these fluorophores provides a contrasting color that is clearly resolved from the green, yellow, orange, or red fluorescence of longer-wavelength probes . This allows for more detailed and nuanced observations in fluorescence microscopy and other similar applications.
Drug Development
- Summary of Application : “6,8-Difluorochroman-4-amine” is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, such as drug development.
Organic Synthesis
- Summary of Application : “6,8-Difluorochroman-4-amine” can be used as a building block in organic synthesis. It can be used to construct more complex organic molecules for various applications.
Catalysis
- Summary of Application : “6,8-Difluorochroman-4-amine” can be used in catalysis. It can act as a catalyst to speed up chemical reactions without being consumed in the process.
Bioconjugation
- Summary of Application : “6,8-Difluorochroman-4-amine” can be used in bioconjugation . This involves attaching this compound to biomolecules, such as proteins or nucleic acids, for various research applications .
- Methods of Application : The specific methods of application would depend on the particular bioconjugation being conducted. Typically, this compound would be reacted with the biomolecule under specific conditions to form the desired conjugate .
Fluorescence Resonance Energy Transfer (FRET)
- Summary of Application : “6,8-Difluorochroman-4-amine” can be used in FRET applications . FRET is a technique used to measure the distance between two chromophores, known as a donor and an acceptor .
- Methods of Application : The specific methods of application would depend on the particular FRET experiment being conducted. Typically, this compound would be used as a donor or acceptor and its fluorescence would be measured to determine the distance between the two chromophores .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIGFYDHFRNAMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585688 | |
Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluorochroman-4-amine | |
CAS RN |
886762-80-7 | |
Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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